molecular formula C11H9Cl2N3O2 B5588838 1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE

1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE

Cat. No.: B5588838
M. Wt: 286.11 g/mol
InChI Key: KSGGFVJARIYNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE is a useful research compound. Its molecular formula is C11H9Cl2N3O2 and its molecular weight is 286.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,4-dichlorobenzyl)-2-methyl-5-nitro-1H-imidazole is 285.0071819 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Aldehyde Dehydrogenase

1-(2,4-dichlorobenzyl)-2-methyl-5-nitro-1H-imidazole is related to compounds such as nitrefazole, which have shown significant inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This property suggests potential applications in studying and possibly treating conditions related to alcohol metabolism and dependence R. Klink, K. Pachler, R. Gottschlich, 1985.

Antimicrobial Activities

Derivatives of 1-(2,4-dichlorobenzyl)-2-methyl-5-nitro-1H-imidazole have shown interesting antimicrobial activities. Studies on vinyl-substituted 2-nitroimidazoles revealed significant antibacterial and antitrichomonal activity, highlighting their potential as therapeutic agents against microbial infections B. Cavalleri, G. Volpe, V. Arioli, 1977.

Synthesis and Reactivity Studies

Research on 1-methyl-2-chloromethyl-5-nitroimidazole, a structurally related compound, has provided insights into the reactivity and potential synthetic pathways of these molecules. Such studies contribute to the broader understanding of nitroimidazole chemistry, essential for developing new drugs and materials M. Crozet, J. Surzur, P. Vanelle, C. Ghiglione, J. Maldonado, 1985.

Denitrogenative Transannulation

The synthesis of imidazo[1,5-a]pyridines via denitrogenative transannulation of pyridotriazoles with nitriles, using catalysis, highlights a novel application in creating heterocyclic compounds. This method's efficiency and metal-free conditions make it a valuable technique for synthesizing imidazole derivatives A. Joshi, D. Mohan, S. Adimurthy, 2016.

Molecular Salts and Supramolecular Synthons

Studies on organic salts formed from noncovalent bonding between carboxylic acids, imidazole, and benzimidazole have led to the creation of supramolecular arrays with diverse structures. These findings have implications for designing molecular materials with specific properties, including those involving imidazole derivatives Shouwen Jin, Huan Zhang, Hui Liu, Xianhong Wen, Minghui Li, Da‐qi Wang, 2015.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-7-14-5-11(16(17)18)15(7)6-8-2-3-9(12)4-10(8)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGGFVJARIYNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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